Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate
CAS No.:
Cat. No.: VC17571501
Molecular Formula: C9H8ClN3O3
Molecular Weight: 241.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8ClN3O3 |
|---|---|
| Molecular Weight | 241.63 g/mol |
| IUPAC Name | ethyl 7-chloro-5-oxo-6H-imidazo[1,2-c]pyrimidine-2-carboxylate |
| Standard InChI | InChI=1S/C9H8ClN3O3/c1-2-16-8(14)5-4-13-7(11-5)3-6(10)12-9(13)15/h3-4H,2H2,1H3,(H,12,15) |
| Standard InChI Key | CUJBYAJHJNMBJS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN2C(=N1)C=C(NC2=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of an imidazo[1,2-c]pyrimidine scaffold substituted with a chlorine atom at position 7, a hydroxyl group at position 5, and an ethyl ester moiety at position 2 (Figure 1). The planar bicyclic system facilitates π-π stacking interactions, while the polar substituents enhance solubility and target binding.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈ClN₃O₃ | |
| Molecular Weight | 241.63 g/mol | |
| IUPAC Name | Ethyl 7-chloro-5-oxo-6H-imidazo[1,2-c]pyrimidine-2-carboxylate | |
| SMILES | CCOC(=O)C1=CN2C(=N1)C=C(NC2=O)Cl | |
| InChIKey | CUJBYAJHJNMBJS-UHFFFAOYSA-N |
Structural Analogues and Comparisons
Ethyl 7-chloroimidazo[1,2-a]pyrimidine-2-carboxylate, a structural isomer with a differing ring fusion pattern (imidazo[1,2-a] vs. imidazo[1,2-c]), exhibits distinct electronic properties due to altered charge distribution . The presence of the 5-hydroxy group in the target compound further differentiates its reactivity and hydrogen-bonding capacity compared to analogues lacking this substituent .
Synthesis and Chemical Reactivity
Synthetic Pathways
While detailed protocols remain proprietary, the synthesis likely involves cyclocondensation of appropriately substituted precursors. A proposed route includes:
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Precursor Preparation: Chlorination of a pyrimidine intermediate at position 7.
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Imidazole Ring Formation: Cyclization via nucleophilic attack by an amine group onto a carbonyl carbon.
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Esterification: Introduction of the ethyl carboxylate group using ethyl chloroformate.
Reactivity Profile
The compound undergoes characteristic reactions of its functional groups:
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Ester Hydrolysis: Under basic conditions, the ethyl ester converts to a carboxylic acid.
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Chlorine Substitution: Nucleophilic aromatic substitution at position 7 permits derivatization with amines or thiols.
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Hydroxyl Group Oxidation: The 5-hydroxy group may oxidize to a ketone under strong oxidizing conditions.
Biological Activity and Mechanistic Insights
Enzyme Modulation
Preliminary in vitro assays indicate inhibition of cytochrome P450 1A2 (CYP1A2), a hepatic enzyme involved in drug metabolism. This interaction suggests potential for drug-drug interactions or chemosensitization applications.
Antiproliferative Effects
In cancer cell lines, the compound demonstrates dose-dependent growth inhibition, with IC₅₀ values ranging from 10–50 μM. Mechanistically, it induces G1 cell cycle arrest by upregulating p21 and downregulating cyclin D1.
Applications in Pharmaceutical Research
Lead Compound Optimization
The compound serves as a scaffold for developing kinase inhibitors, particularly targeting JAK/STAT and PI3K/Akt/mTOR pathways. Derivatives with modified ester groups show improved bioavailability in rodent models.
Research Challenges and Future Directions
Mechanistic Elucidation
High-resolution crystallography studies are needed to map binding interactions with CYP1A2 and other targets.
Toxicity Profiling
Chronic toxicity studies in mammalian systems remain absent, necessitating comprehensive safety evaluations.
Formulation Development
Nanoparticle encapsulation could address the compound’s limited aqueous solubility (∼0.2 mg/mL at pH 7.4).
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